1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde

Description

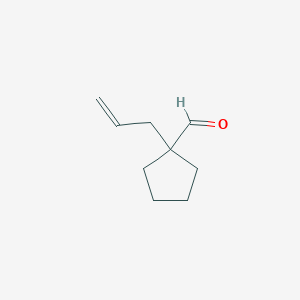

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopentane ring substituted at the 1-position with a prop-2-en-1-yl (allyl) group and a formyl (CHO) group. Its molecular formula is C₉H₁₂O, with a molecular weight of 136.19 g/mol. The compound combines the reactivity of an α,β-unsaturated aldehyde with the conformational constraints of a cyclopentane ring, making it a subject of interest in synthetic organic chemistry and materials science.

For example, nitrile reduction using sodium hydride and zinc chloride (as demonstrated for 1-(naphthalen-2-yl)cyclopentane-1-carbaldehyde) may apply, yielding aldehydes with characteristic IR peaks at ~2704 cm⁻¹ (formyl C–H stretch) and ~1714 cm⁻¹ (C=O stretch) .

Properties

IUPAC Name |

1-prop-2-enylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLEPINACTYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with allyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopentane derivative, followed by the addition of allyl bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The allyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid.

Reduction: 1-(Prop-2-en-1-yl)cyclopentane-1-methanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl group may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, ring size, and functional group positioning. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The allyl group in the target compound introduces conjugation between the alkene and aldehyde, enhancing electrophilicity at the carbonyl carbon. But-2-en-1-yl substitution (C₁₀H₁₆O) increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems .

Ring Size and Strain :

- Cyclopentane derivatives exhibit higher ring strain compared to cyclohexane analogs (e.g., 1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde), influencing their conformational flexibility and thermal stability .

- The cyclopentene backbone in 2-cyclopentene-1-carbaldehyde introduces additional strain due to the unsaturated ring, making it more reactive in Diels-Alder reactions .

Biological Activity

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group, which contribute to its unique reactivity and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | ROCSLZDRSCEUBD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter their function, thereby influencing various biochemical pathways. The allyl group attached to the cyclopentane ring is also believed to participate in these pathways, enhancing the compound's overall biological activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, related compounds have shown significant cytotoxicity against human cancer cell lines such as HL-60 and PC-3, with IC50 values indicating effective concentrations for inhibiting cell proliferation . Further research is necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Synthesis and Biological Evaluation

A recent study synthesized various derivatives of this compound and evaluated their biological activities. The derivatives were tested for their ability to inhibit bacterial growth and their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the structure could lead to improved biological efficacy .

Mechanistic Insights

Another study focused on the mechanistic aspects of how this compound interacts with biomolecules. It was found that the compound could act as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death in cancerous tissues while sparing normal cells under certain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.